Pyrrolidine, 1-(N-phenylalanyl)- Pyrrolidine, 1-(N-phenylalanyl)- Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.
Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I.
Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
Brand Name: Vulcanchem
CAS No.: 56414-89-2
VCID: VC21538459
InChI: InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
SMILES: C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C2H5NO2
Molecular Weight: 75.07 g/mol

Pyrrolidine, 1-(N-phenylalanyl)-

CAS No.: 56414-89-2

VCID: VC21538459

Molecular Formula: C2H5NO2

Molecular Weight: 75.07 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 1-(N-phenylalanyl)- - 56414-89-2

Description

Pyrrolidine, 1-(N-phenylalanyl)-, is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.299 g/mol . It is also known by several synonyms, including H-PHE-PYRROLIDIDE and 1-[(2S)-2-amino-1-oxo-3-phenylpropyl]pyrrolidine . This compound is of interest in various fields of research due to its unique structure and potential applications.

Chemical Data Table

PropertyValue
Chemical NamePyrrolidine, 1-(N-phenylalanyl)-
CAS No.92032-60-5
Molecular FormulaC13H18N2O
Molecular Weight218.299 g/mol
SynonymsH-PHE-PYRROLIDIDE, 1-[(2S)-2-amino-1-oxo-3-phenylpropyl]pyrrolidine

Biological and Pharmacological Significance

While specific biological activities of Pyrrolidine, 1-(N-phenylalanyl)-, are not extensively documented, compounds with pyrrolidine scaffolds are known for their diverse biological activities. These include roles in the development of anticancer, antibacterial, and central nervous system drugs . The pyrrolidine ring's ability to participate in various chemical transformations and its contribution to molecular stereochemistry make it a valuable scaffold in drug discovery.

Research Findings and Applications

Research on pyrrolidine derivatives often focuses on their potential as therapeutic agents. For instance, pyrrolidine sulfonamides have been explored as inhibitors of glycine transporter-1 (GlyT1), which is relevant to treating disorders associated with impaired glutamatergic neurotransmission, such as schizophrenia . Although Pyrrolidine, 1-(N-phenylalanyl)-, itself is not specifically mentioned in these studies, its structural similarity to other pyrrolidine derivatives suggests potential applications in drug development.

CAS No. 56414-89-2
Product Name Pyrrolidine, 1-(N-phenylalanyl)-
Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
IUPAC Name (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Standard InChI InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Standard InChIKey DHMQDGOQFOQNFH-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Canonical SMILES C(C(=O)[O-])[NH3+]
Colorform White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc
Density 1.1607 (NTP, 1992)
1.161 g/cu cm @ 20 °C
Melting Point 451 °F (NTP, 1992)
262 dec °C
Mp 292 (262 °) ° dec.
290 °C decomposes
262.2°C
Physical Description Glycine appears as white crystals. (NTP, 1992)
DryPowder
Solid
White crystalline powder; odourless
Related CAS 15743-44-9 (mono-potassium salt)
17829-66-2 (cobalt salt)
29728-27-6 (monoammonium salt)
32817-15-5 (copper salt)
33242-26-1 (calcium salt)
35947-07-0 (calcium salt (2:1))
513-29-1 (sulfate (3:1))
6000-43-7 (hydrochloride)
6000-44-8 (mono-hydrochloride salt)
63183-41-5 (hydrochloride hydrogen carbonate)
71295-98-2 (phosphate (1:1))
7490-95-1 (hydrochloride (2:1)
7490-95-1 (hydrochloride (2:1))
Solubility greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
249000 mg/L (at 25 °C)
3.32 M
249 mg/mL at 25 °C
Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water; Slightly soluble in ether
Slightly soluble (in ethanol)
Synonyms Acid, Aminoacetic
Aminoacetic Acid
Calcium Salt Glycine
Cobalt Salt Glycine
Copper Salt Glycine
Glycine
Glycine Carbonate (1:1), Monosodium Salt
Glycine Carbonate (2:1), Monolithium Salt
Glycine Carbonate (2:1), Monopotassium Salt
Glycine Carbonate (2:1), Monosodium Salt
Glycine Hydrochloride
Glycine Hydrochloride (2:1)
Glycine Phosphate
Glycine Phosphate (1:1)
Glycine Sulfate (3:1)
Glycine, Calcium Salt
Glycine, Calcium Salt (2:1)
Glycine, Cobalt Salt
Glycine, Copper Salt
Glycine, Monoammonium Salt
Glycine, Monopotassium Salt
Glycine, Monosodium Salt
Glycine, Sodium Hydrogen Carbonate
Hydrochloride, Glycine
Monoammonium Salt Glycine
Monopotassium Salt Glycine
Monosodium Salt Glycine
Phosphate, Glycine
Salt Glycine, Monoammonium
Salt Glycine, Monopotassium
Salt Glycine, Monosodium
Reference Kwon et al. A domino effect in antifolate drug action in Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.108, published online 24 August 2008. http://www.nature.com/naturechemicalbiology
PubChem Compound 7020797
Last Modified Aug 15 2023

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